2-(4-Ethoxyphenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile - 946200-36-8

2-(4-Ethoxyphenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Catalog Number: EVT-2908833
CAS Number: 946200-36-8
Molecular Formula: C24H24N4O4
Molecular Weight: 432.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: 7x is a potent multikinase inhibitor that exhibits potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases []. It has been shown to induce apoptosis in tumor cells at concentrations of approximately 30–100 nM []. 7x has undergone in vitro cytotoxicity and in vivo tumor regression studies, highlighting its potential as a therapeutic agent [].

5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic Acid

Compound Description: This compound is an intermediate in the synthesis of various pharmaceutical compounds. A key paper outlines an improved synthetic method for this specific compound [].

2-(4-Methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)

Compound Description: NA-2 is a serotonin type 3 (5-HT3) antagonist with potential antidepressant properties []. It has demonstrated antidepressant-like effects in rodent models of depression, including the forced swim test (FST) and tail suspension test (TST) []. NA-2 also restored behavioral deficits in olfactory bulbectomized rats, suggesting its potential in treating depression [].

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 represents a first-in-class autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis []. By inhibiting autotaxin, GLPG1690 effectively reduces lysophosphatidic acid (LPA) levels in plasma []. Preclinical studies have shown its efficacy in reducing LPA levels, attenuating pulmonary fibrosis in a bleomycin-induced mouse model, and diminishing extracellular matrix deposition in the lungs [].

2-[4-(Aryloxyalkyl)-piperazin-1-yl]benzo[d]oxazole Compounds

Compound Description: This series of compounds was designed as potential α1-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH) [, ]. While they exhibited moderate antagonistic activity against α1-AR, their development informed further structural optimization in the search for novel α1-AR antagonists [, ].

2-{4-[4-(2,5-Disubstituted thiazol-4-yl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles

Compound Description: This series of compounds was synthesized as potential atypical antipsychotic agents []. The research aimed to develop agents with a favorable balance of D2 and 5-HT2A receptor activity, mimicking the profile of atypical antipsychotics like risperidone [].

4’-(3-(Phenanthro[9,10-d]oxazol-2-yl -)phenyl)-5’-phenyl-1[1,1’,:2’,1’’-tetraphenyl]-4-carbonitrile (m-PO-PPCN) and 4’-(4-(Phenanthro[9,10-d]oxazol-2-yl-)phenyl)-5’-phenyl-1[1,1’,:2’,1’’-tetraphenyl]-4-carbonitrile (p-PO-PPCN)

Compound Description: These are two newly synthesized blue organic emitter materials investigated for their potential in organic light-emitting diodes (OLEDs) [].

2-[4-(4-Nitro-phenyl)-piperazin-1-yl]-[1,8]naphthyridine-3-carbonitrile (6j)

Compound Description: 6j is a potential 5-HT3 receptor antagonist that has shown promising anxiolytic activity in preclinical studies []. It exhibited good pharmacokinetic and toxicity profiles in computational studies and displayed better binding affinity to the 5-HT3 receptor compared to the standard drug, ondansetron []. 6j also demonstrated anxiolytic potential in a mouse elevated plus maze model, further supporting its therapeutic potential [].

4-n-Propyl Piperazine Derivatives

Compound Description: Several 4-n-propylpiperazine derivatives have been investigated as potential non-imidazole histamine H3 receptor antagonists []. These compounds have undergone structural analysis and (ADME) analysis, demonstrating their potential for pharmaceutical use [].

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: R-VK4-40 and R-VK4-116 are newly developed dopamine D3 receptor (D3R) antagonists being investigated for their therapeutic potential in treating opioid and cocaine use disorders []. They demonstrate high selectivity for D3R and have shown promise in preclinical models for mitigating drug reward and relapse []. Importantly, unlike some earlier D3R antagonists, they do not appear to have adverse cardiovascular effects in the presence of cocaine or opioids [].

2-(4-((2-(Ethylthio)pyrimidin-5-yl)methyl)piperazin-1-yl)benzo[d]oxazole (C6)

Compound Description: C6 was identified as a compound that disrupts the response of Mycobacterium tuberculosis (Mtb) to high chloride levels and also inhibits its growth in macrophages []. C6 showed activity in inhibiting Mtb growth in cholesterol-rich media and exhibited in vivo efficacy in a murine infection model [].

2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5) and 4,5-Dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6)

Compound Description: These compounds are synthesized via the reaction of polychlorinated pyrimidines with DABCO [].

Properties

CAS Number

946200-36-8

Product Name

2-(4-Ethoxyphenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Molecular Formula

C24H24N4O4

Molecular Weight

432.48

InChI

InChI=1S/C24H24N4O4/c1-3-31-20-10-4-17(5-11-20)22-26-21(16-25)24(32-22)28-14-12-27(13-15-28)23(29)18-6-8-19(30-2)9-7-18/h4-11H,3,12-15H2,1-2H3

InChI Key

DZEILYAJZPWRII-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.